ethyl 2-oxo-1H-pyridine-3-carboximidate
Description
Ethyl 2-oxo-1H-pyridine-3-carboximidate (C₈H₁₀N₂O₂) is a heterocyclic compound featuring a pyridine ring substituted with an oxo group at position 2 and a carboximidate ester at position 3. Its molecular structure (Figure 1) is characterized by a planar pyridine core, with intramolecular hydrogen bonding stabilizing the enol tautomer of the oxo group . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and antimicrobial agents. Its reactivity stems from the electrophilic carboximidate group and the nucleophilic pyridine nitrogen, enabling diverse functionalization pathways.
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyridine-3-carboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7(9)6-4-3-5-10-8(6)11/h3-5,9H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKBUYQMIMBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1H-pyridine-3-carboximidate typically involves the reaction of ethyl 2-oxo-1H-pyridine-3-carboxylate with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carboximidate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1H-pyridine-3-carboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-oxo-1H-pyridine-3-carboximidate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1H-pyridine-3-carboximidate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and the nature of the target. The oxo and carboximidate groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
| Compound | Molecular Formula | Substituent Positions | Tautomeric Form | Dipole Moment (D) | LogP |
|---|---|---|---|---|---|
| Ethyl 2-oxo-1H-pyridine-3-carboximidate | C₈H₁₀N₂O₂ | 2-oxo, 3-carboximidate | Enol-dominated | 4.2 | 1.8 |
| Mthis compound | C₇H₈N₂O₂ | 2-oxo, 3-carboximidate | Enol-dominated | 4.1 | 1.2 |
| Ethyl 4-oxo-1H-pyridine-3-carboximidate | C₈H₁₀N₂O₂ | 4-oxo, 3-carboximidate | Keto-dominated | 3.8 | 1.7 |
| Ethyl 2-amino-1H-pyridine-3-carboxylate | C₈H₁₁N₂O₂ | 2-amino, 3-carboxylate | Amino tautomer | 3.5 | 0.9 |
- Positional Isomerism : The 2-oxo substitution in the target compound enhances electron-withdrawing effects compared to the 4-oxo isomer, increasing electrophilicity at the carboximidate group. This difference is critical in reactions with nucleophiles (e.g., Suzuki couplings), where the 2-oxo derivative exhibits 20% higher reactivity .
- Ester Group Variation : Replacing ethyl with methyl (mthis compound) reduces lipophilicity (LogP drops from 1.8 to 1.2), impacting membrane permeability in biological assays.
Table 2: Reaction Yields in Common Transformations
| Reaction | This compound (%) | Mthis compound (%) | Ethyl 4-oxo-1H-pyridine-3-carboximidate (%) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 85 | 78 | 62 |
| Heck Coupling | 72 | 65 | 48 |
| Hydrolysis to Carboxylic Acid | 95 (pH 12, 2h) | 98 (pH 12, 1.5h) | 88 (pH 12, 3h) |
- The ethyl ester’s superior stability under acidic conditions (vs. methyl) makes it preferable for multi-step syntheses.
- The 4-oxo isomer’s lower reactivity in Heck couplings (48% vs. 72%) correlates with reduced electron deficiency at the reaction site.
Table 3: Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| This compound | 16 | 8 | 32 |
| Ethyl 4-oxo-1H-pyridine-3-carboximidate | 64 | 32 | 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | - |
- The 2-oxo derivative’s enhanced activity against S. aureus is attributed to stronger hydrogen bonding with bacterial enzyme active sites.
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